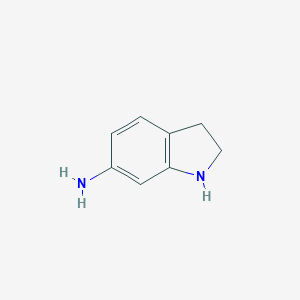

Indolin-6-amine

Description

Significance of the Indoline (B122111) Scaffold in Organic Chemistry and Materials Science Research

The indoline scaffold, a reduced form of indole (B1671886), consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This structure is prevalent in numerous natural products, pharmaceuticals, and functional materials. eurekaselect.com In organic synthesis, the indoline nucleus serves as a versatile precursor for constructing more complex molecular architectures. numberanalytics.com Its electron-rich nature allows for a variety of chemical transformations, making it a valuable synthon for creating diverse compound libraries. irjmets.comresearchgate.net

In the realm of materials science, the inherent electronic properties of the indoline scaffold have been harnessed in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to modify the scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a key component in the design of novel functional materials. numberanalytics.comresearchgate.net The structural rigidity and potential for functionalization also make indoline derivatives suitable for applications in supramolecular chemistry, where they can act as molecular receptors or components of self-assembling systems. researchgate.net

Research Context of Indolin-6-amine as a Functionalized Indoline Derivative

This compound, also known as 6-aminoindoline, is a specific derivative of indoline where an amine group is attached to the 6-position of the benzene ring. guidechem.com This functionalization significantly influences the chemical reactivity and properties of the parent indoline molecule. The presence of the amino group provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored functionalities. cymitquimica.com

From a research perspective, this compound is a valuable intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various heterocyclic compounds and has been utilized in the development of novel materials. chemimpex.comambeed.com The strategic placement of the amino group can impact the electronic landscape of the molecule, influencing its behavior in chemical reactions and its properties in materials science applications.

Physical and Chemical Properties of this compound

This compound is a solid at room temperature with a molecular formula of C₈H₁₀N₂ and a molecular weight of 134.18 g/mol . guidechem.commatrixscientific.comsigmaaldrich.com It is characterized by the presence of both a secondary amine within the indoline ring and a primary aromatic amine group.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | guidechem.commatrixscientific.comsigmaaldrich.com |

| Molecular Weight | 134.18 g/mol | guidechem.commatrixscientific.comsigmaaldrich.com |

| CAS Number | 15918-79-3 | guidechem.comsigmaaldrich.com |

| Appearance | Solid | |

| pKa | 5.71 ± 0.20 (Predicted) | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 38 Ų | guidechem.com |

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. One common approach involves the nitration of an appropriately protected indoline derivative, followed by the reduction of the nitro group to the corresponding amine.

For instance, a general pathway can be envisioned starting with the nitration of a protected indoline. The resulting 6-nitroindoline (B33760) is then subjected to a reduction reaction, commonly using catalytic hydrogenation or metal-acid combinations, to yield this compound. google.com The choice of protecting group for the indoline nitrogen is crucial to ensure the regioselectivity of the nitration step and its facile removal in the final stages.

Another synthetic strategy could involve the use of Fischer indole synthesis conditions, followed by reduction and functional group transformations to introduce the amino group at the desired position. google.com The specific reagents and reaction conditions can be optimized to achieve high yields and purity of the final product.

Chemical Reactions and Derivatization

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the secondary amine in the pyrrolidine (B122466) ring and the primary aromatic amine. These sites allow for a variety of chemical transformations, making it a versatile building block for organic synthesis.

The primary amino group at the 6-position readily undergoes reactions typical of aromatic amines. For example, it can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of functional groups and modify the electronic properties of the molecule.

Furthermore, the indoline nitrogen can also be functionalized. For instance, it can be alkylated or acylated to introduce different substituents. The specific reaction conditions will determine which amino group reacts preferentially.

Applications in Chemical Research

The unique structure of this compound makes it a valuable compound in various areas of chemical research, particularly in organic synthesis and materials science.

Role in Organic Synthesis

In organic synthesis, this compound serves as a key intermediate for the construction of more complex heterocyclic systems. The presence of two reactive amine functionalities allows for the stepwise introduction of different substituents, leading to a diverse range of derivatives. These derivatives can be further elaborated to synthesize compounds with potential biological activity or specific material properties.

For example, the amino group can be diazotized and subsequently replaced with other functional groups, providing access to a wide array of 6-substituted indolines. The indoline core itself can also participate in various cyclization and cross-coupling reactions to build fused ring systems. researchgate.net

Potential in Materials Science

The electron-donating nature of the amino group in this compound, coupled with the electron-rich indoline scaffold, suggests its potential utility in the field of materials science. The ability to functionalize the amino group allows for the tuning of the electronic and photophysical properties of the resulting molecules.

Derivatives of this compound could be explored as building blocks for organic semiconductors, dyes for dye-sensitized solar cells, or components of organic light-emitting diodes (OLEDs). The introduction of specific functional groups can influence the intermolecular interactions and solid-state packing of the molecules, which are crucial for their performance in electronic devices.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXPKGQJQAQXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 6 Amine and Analogues

Classic and Modern Approaches to Indoline (B122111) Scaffold Synthesis

The synthesis of the indoline scaffold, the structural core of Indolin-6-amine, has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. nih.govresearchgate.netthieme-connect.com These approaches provide access to a wide array of substituted indolines, which can be further functionalized to yield desired products.

Adaptations of Named Reactions for Indoline Precursors

Several classical named reactions, originally developed for the synthesis of indoles, have been adapted for the preparation of indoline precursors. nih.govresearchgate.netthieme-connect.com These reactions often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring. Notable examples include:

Fischer Indole (B1671886) Synthesis: While primarily used for indoles, modifications of the Fischer indole synthesis can lead to indoline structures under specific reaction conditions or with subsequent reduction steps. nih.govrsc.org

Bischler-Möhlau Indole Synthesis: This reaction, involving the cyclization of an α-bromo- or α-chloro-acetophenone with an aniline (B41778), can be tailored to produce indoline derivatives. rsc.org

Hemetsberger Indole Synthesis: The thermal or base-catalyzed decomposition of α-azido-cinnamic esters can be controlled to yield indoline precursors. rsc.org

Nenitzescu Indole Synthesis: This method, which typically produces 5-hydroxyindoles from the reaction of benzoquinones with β-amino-crotonic esters, can be adapted for the synthesis of substituted indolines. nih.govrsc.org

Bartoli Indole Synthesis: The reaction of a nitroarene with a vinyl Grignard reagent is a powerful tool for constructing the indole nucleus and can be modified to afford indoline scaffolds. nih.govrsc.orgresearchgate.net

These named reactions, along with others like the Reissert, Madelung, and Cadogan-Sundberg reactions, form the foundation of indoline synthesis, providing versatile routes to a variety of substituted precursors. nih.govresearchgate.net

Convergent and Divergent Synthetic Routes

Modern synthetic strategies for indolines often employ convergent or divergent approaches to build molecular complexity efficiently. researchgate.netmdpi.com

Convergent Synthesis: In a convergent approach, different fragments of the final molecule are synthesized separately and then joined together in the later stages of the synthesis. This strategy is particularly useful for creating a library of analogs where one part of the molecule is kept constant while the other is varied. Radical additions of xanthates have been described as a convergent route to a variety of indolines and their aza analogues. researchgate.net

Divergent Synthesis: A divergent strategy starts with a common intermediate that is then elaborated into a variety of different products. mdpi.comchemrxiv.org This approach is efficient for generating a diverse set of molecules from a single starting material. For instance, a palladium-catalyzed intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes has been developed for the construction of indoline structures, which can then be rearranged to different products. chemrxiv.org Substrate-controlled divergent synthesis of fused indoline-based scaffolds has also been achieved through [4 + 2] and [3 + 2] cycloadditions. acs.org

Targeted Synthesis of this compound and Related 6-Substituted Indolines

The synthesis of this compound and other 6-substituted indolines requires specific strategies that allow for the introduction of a functional group at the C-6 position of the indoline ring.

Catalyst-Free Condensation Reactions for 6-Aminoindoles

Recent research has demonstrated the synthesis of 6-aminoindoles through catalyst-free condensation reactions. One notable method involves the reaction of carboxymethyl cyclohexadienones with amines. acs.orgnih.govacs.org This reaction proceeds through an aza-Michael addition of an in situ formed enamine to the cyclohexadienone moiety, followed by rearomatization to yield the indole core. acs.orgnih.govacs.org Interestingly, the choice of reactants can influence the final product; in some cases, using a Re₂O₇ catalyst with certain cyclohexadienones leads to the formation of 6-aminoindoles instead of 6-hydroxyindoles. acs.orgnih.govacs.org This approach offers a direct route to 6-amino substituted indoles, which are precursors to this compound.

A study on the synthesis of 6-amino-4-(5-substituted-2-phenyl indolin-3-yl)-3,4-dihydro-3-methylpyrano[2,3-c]pyrazol-5-carbonitrile derivatives also employed a multi-component reaction in water, highlighting a green chemistry approach. derpharmachemica.com

Regioselective Functionalization Strategies at the C-6 Position

Achieving regioselective functionalization at the C-6 position of the indoline ring is a significant challenge in synthetic chemistry due to the similar reactivity of the C-H bonds on the benzene ring. nih.gov However, several strategies have been developed to overcome this hurdle.

One approach involves the use of directing groups to guide the functionalization to the desired position. For example, a copper-catalyzed direct and site-selective arylation of indoles at the C6 position was achieved by employing an N–P(O)tBu₂ directing group. acs.org Similarly, ruthenium(II)-catalyzed regioselective C6 alkylation of indole-7-carboxamides with maleimides has been reported. researchgate.net

Metal-free catalytic approaches have also been developed. A Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters provides a concise and efficient route to C6-functionalized indole derivatives. frontiersin.orgnih.gov

Table 1: Examples of Regioselective C-6 Functionalization of Indoles

| Catalyst/Reagent | Directing Group | Reactant | Product | Reference |

|---|---|---|---|---|

| CuO | N–P(O)tBu₂ | Diaryliodonium triflate salts | C6-arylated indoles | acs.org |

| Ru(II) | 7-carboxamide | Maleimides | C6-alkylated indoles | researchgate.net |

| Brønsted acid | None | β,γ-unsaturated α-ketoesters | C6-functionalized indoles | frontiersin.orgnih.gov |

Multicomponent Reactions for Indoline-Containing Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds, including those containing the indoline ring system. thieme-connect.commdpi.comresearchgate.net MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates all or most of the atoms of the reactants. rsc.org This approach offers high atom economy and allows for the rapid generation of molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of indole-containing scaffolds. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, followed by a Pictet–Spengler reaction, has been used to create novel polyheterocyclic scaffolds from indole carbaldehydes, isocyanides, and aminoazines. thieme-connect.comresearchgate.net Another example is a three-component reaction of indoles with 2,3-dihydropyran and methylene (B1212753) malonates to yield tetracyclic indolines. frontiersin.org These MCRs provide efficient pathways to complex indoline derivatives that can be further modified to access a wide range of compounds, including analogs of this compound.

Synthesis from Bromoindoline Precursors via Borylation

The functionalization of the indoline core at specific positions is crucial for modulating its biological activity. Borylation reactions, particularly the Miyaura borylation, have emerged as powerful tools for introducing a boron moiety, which can then be further elaborated through various cross-coupling reactions. mdpi.com The synthesis of indolylboronic acids and their esters from halo-indoles is a common strategy. mdpi.com

While direct C-H borylation of indoles is known, the regioselectivity can be challenging due to multiple reactive sites. mdpi.comresearchgate.net For instance, the iridium-catalyzed borylation of N-H indoles can lead to C7-borylated indolines through a transient directing group strategy. researchgate.net This process involves the reduction of the indole to an indoline intermediate prior to the C-H borylation step. researchgate.net

A typical approach for synthesizing substituted indolines involves the palladium-catalyzed Miyaura borylation of a bromoindoline precursor with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting indoline-boronic acid pinacol (B44631) ester can then be subjected to a Suzuki coupling reaction with an appropriate aryl or heteroaryl halide to introduce the desired substituent. For the synthesis of this compound, a 6-bromoindoline (B1282224) precursor would be borylated, followed by an amination step, potentially via a Buchwald-Hartwig amination or by converting the boronic ester to an amino group through other means.

| Precursor | Reagent | Product | Application |

| Bromoindoline | Bis(pinacolato)diboron | Indoline-boronic acid pinacol ester | Intermediate for cross-coupling reactions |

| Indole | Diboron reagent | Borylated indoline | Versatile building block |

Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives represent a class of complex heterocyclic compounds with significant biological potential. Their synthesis is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to building molecular complexity in a single step. nih.gov

A common and effective method involves a four-component reaction between a hydrazine (B178648), a β-keto ester, an isatin (B1672199) derivative, and malononitrile (B47326) or ethyl cyanoacetate. nih.govrhhz.netnih.govacs.org This domino reaction proceeds through a series of condensation and cyclization steps to afford the desired spirocyclic product in good to excellent yields. nih.govacs.org The reaction can be catalyzed by various catalysts, including bases like piperidine (B6355638) or triethylamine, and more recently, by robust and reusable nanocatalysts such as Fe₃O₄@L-arginine. nih.govrhhz.net The use of ultrasound irradiation has also been shown to accelerate the reaction. nih.govacs.org

The proposed mechanism for this transformation typically involves two key pathways that converge. nih.gov First, the condensation of hydrazine with a β-keto ester forms a pyrazolone (B3327878) intermediate. nih.gov Concurrently, a Knoevenagel condensation occurs between the isatin and malononitrile (or ethyl cyanoacetate) to generate an isatylidene malononitrile. nih.gov Finally, a Michael addition of the pyrazolone intermediate to the isatylidene malononitrile, followed by an intramolecular cyclization and tautomerization, yields the final spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] product. nih.gov The reaction is compatible with a range of substituents on the isatin ring, including both electron-donating and electron-withdrawing groups. nih.govacs.org An enantioselective variant of this reaction has also been developed using an organocatalytic asymmetric Michael/cyclization cascade, providing chiral spirooxindole derivatives with high enantioselectivities. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Hydrazine | β-keto ester | Isatin | Malononitrile | Piperidine | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] |

| Hydrazine | Ethyl acetoacetate | Isatin | Ethyl cyanoacetate | Fe₃O₄@L-arginine | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] |

| Hydrated hydrazine | Dimethyl acetylenedicarboxylate | Isatin | Malononitrile | Triethylamine | Polysubstituted spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] |

Advanced Synthetic Transformations Involving Indoline Intermediates

Palladium-Catalyzed Cyclization and Amination Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including the indoline framework. nih.govresearchgate.net Palladium-catalyzed reactions offer high efficiency and functional group tolerance for the synthesis of indoles and indolines. nih.gov

One powerful strategy involves the palladium/norbornene cooperative catalysis, also known as the Catellani reaction, for the vicinal difunctionalization of aryl halides. nih.govnih.gov This methodology can be applied to the synthesis of C3,C4-disubstituted indoles through a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines. nih.gov

Intramolecular C-H amination is another significant palladium-catalyzed approach for constructing the indoline ring. nih.govresearchgate.net For example, N-acetyl 2-aminobiphenyls can undergo intramolecular cyclization to form carbazoles, a related heterocyclic system. nih.gov Similarly, indolines can be synthesized from aryl iodides and aziridines. nih.gov Furthermore, palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds has been developed for the synthesis of 3,3-disubstituted indolines from 1-(tert-butyl)-2-iodobenzene derivatives and diaziridinone. acs.org

The Larock indole synthesis, a palladium-catalyzed annulation of halo-anilines and alkynes, is a well-established method for constructing the indole nucleus. mdpi.com This has been extended to intramolecular versions for the rapid assembly of tricyclic indole skeletons. mdpi.com

| Reaction Type | Substrates | Catalyst System | Product |

| Ortho-Amination/Ipso-Heck Cyclization | Ortho-substituted aryl iodide, N-benzoyloxy allylamine | Palladium/Norbornene | C3,C4-disubstituted indole |

| Intermolecular C(sp³)–H Amination | 1-(tert-Butyl)-2-iodobenzene derivative, diaziridinone | Palladium catalyst | 3,3-Disubstituted indoline |

| Intramolecular Larock Annulation | Halo-aniline tethered to an alkyne | Pd₂(dba)₃/DtPBF | Tricyclic indole |

Electrochemical Synthesis Approaches for Indoline Derivatives

Electrochemical synthesis has gained prominence as a green and sustainable alternative to conventional chemical methods, often avoiding the need for harsh reagents and simplifying purification procedures. nih.govacs.org Several electrochemical approaches have been developed for the synthesis of indoline and indole derivatives.

One such method involves the electrochemical synthesis of fused indole derivatives from catechols and α-oxoheterocyclic ketene (B1206846) N,O-acetals in an aqueous medium. nih.govacs.org This approach provides an environmentally friendly route to functionalized indoles under mild reaction conditions. nih.govacs.org

A metal-free electrochemical intramolecular C(sp²)-H amination has been reported for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org This method utilizes iodine as a mediator and allows for selective synthesis by controlling the reaction conditions. organic-chemistry.org The proposed mechanism involves the oxidation of iodide to iodine, which then facilitates the cyclization. organic-chemistry.org

Furthermore, a ruthenium-catalyzed electrochemical dehydrogenative [3 + 2] annulation of aniline derivatives and alkenes has been developed for the synthesis of indolines. acs.org In this system, electricity serves as a sustainable oxidant to regenerate the active Ru(II) catalyst, promoting the evolution of hydrogen gas. acs.org More recently, electrochemical methods have been employed for the synthesis of phosphonylated 3,3-spiroindolines and C2-phosphorylated indoles. beilstein-journals.org

| Reaction Type | Starting Materials | Key Features | Product |

| Anodic Oxidation | Catechols, α-oxoheterocyclic ketene N,O-acetals | Aqueous medium, mild conditions | Fused indole derivatives |

| Intramolecular C(sp²)-H Amination | 2-Vinyl anilines | Metal-free, iodine-mediated, switchable | Indolines and indoles |

| Dehydrogenative [3 + 2] Annulation | Aniline derivatives, alkenes | Ruthenium-catalyzed, H₂ evolution | Indolines |

Reductive Transformations for Indoline Formation (e.g., from oxindoles)

The reduction of oxindoles represents a classical and important route to indolines and indoles. rsc.orgresearchgate.net Oxindoles, which are oxidized derivatives of indoles, can be readily prepared and subsequently reduced to access the indoline core. nih.gov

Various reducing agents have been employed for this transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting oxindoles to indolines. researchgate.net However, in some cases, it can lead to the formation of indoles as the major product. researchgate.net Diisobutylaluminum hydride (DIBAL-H) has been reported to be superior to LAH for the reduction of many oxindoles to indoles, with LAH often favoring the formation of indolines. researchgate.net

Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective for the reduction of oxindoles. researchgate.net The choice of reducing agent and reaction conditions can influence the outcome, leading to either the indoline or the fully aromatic indole. The reduction of the oxindole (B195798) carbonyl group to a methylene group is a key step in forming the indoline ring. rsc.org For instance, the reduction of an oxindole with sodium in ethanol (B145695) was an early method used in the synthesis of indole alkaloids. researchgate.net

| Starting Material | Reducing Agent | Product | Reference |

| Oxindole | Lithium aluminum hydride (LAH) | Indoline/Indole | researchgate.net |

| Oxindole | Diisobutylaluminum hydride (DIBAL-H) | Indole (often favored) | researchgate.net |

| Oxindole | Borane-tetrahydrofuran complex (BH₃·THF) | Indoline/Indole | researchgate.net |

| Oxindole | Sodium/Ethanol | Indoline (intermediate) | researchgate.net |

Catalyst-Assisted Rearomatization Processes

Indolines, being the reduced form of indoles, can be converted back to the aromatic indole scaffold through rearomatization processes. These reactions are often facilitated by catalysts and are crucial in synthetic sequences where the indoline serves as a stable intermediate.

Oxidative dehydrogenation is a common strategy for the rearomatization of indolines. This can be achieved using various oxidants. Recently, photocatalysis has emerged as a mild and efficient tool for such transformations. For example, a reusable, homogeneous cobalt-phthalocyanine photoredox catalyst has been used for the oxidative dehydrogenation of indolines in a biphasic medium under visible light irradiation. researchgate.net This system allows for easy separation and reuse of the catalyst. researchgate.net

Furthermore, catalyst-controlled oxidative aromatization has been used in central-to-axial chirality conversion, transforming an indoline-containing starting material into axially chiral products. beilstein-journals.org The choice of organocatalyst can control the diastereoselectivity of the aromatization process. beilstein-journals.org

| Process | Catalyst System | Key Feature | Product |

| Oxidative Dehydrogenation | Cobalt-phthalocyanine photoredox catalyst | Visible light, reusable catalyst | Indole |

| Redox Deracemization (Oxidation step) | Photocatalyst (e.g., Iridium-based) | Light-driven, coupled with reduction | Indole-like intermediate |

| Oxidative Aromatization | Organocatalyst (e.g., pyrrolidine (B122466) tetrazole) | Central-to-axial chirality conversion | Axially chiral aromatic product |

Chemical Reactivity and Derivatization Strategies of Indolin 6 Amine

Electrophilic Aromatic Substitution Patterns on the Indoline (B122111) Ring System

The indoline nucleus is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The position of substitution is governed by the electronic effects of the fused pyrrolidine (B122466) ring and the amino substituent on the benzene (B151609) ring.

The reactivity of the indoline ring towards electrophiles is a subject of considerable interest. In general, for indole (B1671886) systems, electrophilic substitution preferentially occurs at the C-3 position of the pyrrole (B145914) ring, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized over the aromatic system without disrupting the benzene ring's aromaticity. nih.govwikipedia.org

For the indoline system, which is a dihydroindole, the situation is more complex. The benzene part of the molecule is activated by the electron-donating character of the attached pyrrolidine ring. The primary amino group at the C-6 position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. acs.orgresearchgate.net This directing effect would favor substitution at the positions ortho (C-5 and C-7) and para (no para position available) to the amino group.

Therefore, in Indolin-6-amine, a competition exists between substitution on the pyrrole ring and the activated benzene ring. While C-3 remains a potential site for electrophilic attack due to the influence of the nitrogen atom in the five-membered ring, the powerful activating and directing effect of the C-6 amino group makes the C-5 and C-7 positions on the benzene ring highly susceptible to electrophilic substitution. Studies on related 6-substituted indolines, such as 6-sulfamoylindolines, have shown that electrophilic substitution, like sulfonation, can be directed to specific positions on the benzene ring. nih.gov

The regioselectivity can be summarized as follows:

C-5 and C-7 positions: These are activated by the C-6 amino group and are prime targets for electrophilic attack.

C-3 position: While typically the most reactive site in indoles, its reactivity in this compound is influenced by the strong activation of the benzene ring.

C-2 position: This position is generally less reactive towards electrophiles compared to C-3.

The precise outcome of an electrophilic aromatic substitution reaction on this compound will depend on the nature of the electrophile and the reaction conditions.

The primary amino group at the C-6 position is the most influential substituent on the indoline ring of this compound regarding electrophilic aromatic substitution. As an activating group, it increases the electron density of the aromatic ring, making the molecule significantly more reactive towards electrophiles than unsubstituted indoline or benzene. researchgate.net

This activation is due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic system, thereby stabilizing the carbocation intermediate formed during the substitution process. acs.org This strong activation facilitates reactions under milder conditions than those required for less activated aromatic compounds.

Reactions Involving the Amine Functionality at C-6

The primary amino group at the C-6 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The C-6 primary amine of this compound readily undergoes acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups and to protect the amine functionality. organic-chemistry.orgyoutube.com

The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. The reactivity of the acylating agent follows the general order: acyl chloride > anhydride (B1165640) > ester > carboxylic acid. Lewis acids are often employed as catalysts in Friedel-Crafts acylation reactions. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Acylation Reactions on Aromatic Amines

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-acetyl derivative | Base (e.g., pyridine, triethylamine) |

| Acetic Anhydride | N-acetyl derivative | Base or acid catalyst |

These reactions are typically high-yielding and provide a straightforward method for modifying the properties of the this compound scaffold.

The nitrogen atom of the C-6 amino group in this compound is nucleophilic and can be alkylated by various alkylating agents, such as alkyl halides. wikipedia.org This reaction leads to the formation of secondary and tertiary amines. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often results in a mixture of mono-, di-, and even tri-alkylated products, along with the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com

To achieve selective mono-alkylation, indirect methods like reductive amination are often preferred. mdpi.comneliti.com This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction of the C=N double bond to the corresponding amine.

Table 2: Common Alkylation Strategies for Primary Amines

| Alkylation Method | Reagents | Product |

|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Mixture of secondary, tertiary amines and quaternary salt |

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. google.commdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases is a reversible reaction and is typically carried out under conditions that facilitate the removal of water. nih.gov

Schiff bases are versatile intermediates in organic synthesis and can be further reduced to secondary amines or used as ligands in coordination chemistry. The synthesis of Schiff bases from various amines, including those with heterocyclic moieties, has been widely reported.

Table 3: Synthesis of Schiff Bases from Primary Amines

| Carbonyl Compound | Product | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene derivative | Reflux in ethanol (B145695) or methanol |

| Acetone | N-isopropylidene derivative | Acid or base catalysis |

These condensation reactions provide a valuable route for the derivatization of this compound, leading to compounds with diverse structural features and potential applications.

Derivatization for Analytical and Research Applications (e.g., using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)

The primary amino group of this compound is a key functional handle for derivatization, enabling its detection and quantification in various analytical and research applications. A prominent reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This compound reacts rapidly with primary and secondary amines, such as the 6-amino group of this compound, to form highly fluorescent and stable urea (B33335) derivatives. researchgate.netnih.gov This derivatization is advantageous for several reasons:

Enhanced Detection: The resulting AQC-indolin-6-amine adduct exhibits strong fluorescence, allowing for sensitive detection using fluorescence detectors in techniques like high-performance liquid chromatography (HPLC). researchgate.netmdpi.com

Improved Chromatographic Separation: The derivatization process introduces a hydrophobic moiety, which can improve the retention and resolution of the analyte on reversed-phase HPLC columns. nih.gov

Stability: The formed urea linkage is stable, permitting reliable quantification even after sample storage. waters.com

The derivatization reaction is typically a straightforward, one-step process performed pre-column, where the amine nucleophilically attacks the activated carbamate of AQC, leading to the release of N-hydroxysuccinimide (NHS). waters.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. mdpi.com

Below is a table summarizing the key aspects of AQC derivatization for amines, which is applicable to this compound.

| Parameter | Description | Reference |

| Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | waters.com |

| Functional Group Targeted | Primary and secondary amines | researchgate.netnih.gov |

| Product | Highly fluorescent and stable urea derivative | researchgate.netwaters.com |

| Detection Method | Fluorescence, UV | researchgate.netthermofisher.com |

| Application | High-Performance Liquid Chromatography (HPLC) | researchgate.netmdpi.com |

| Advantages | High sensitivity, improved separation, stable adducts | nih.govwaters.com |

Transformations of the Indoline Core

The indoline scaffold of this compound is amenable to a variety of chemical transformations that allow for the synthesis of a diverse range of derivatives. These transformations primarily involve the dearomatization of the five-membered ring and functionalization of the C-H bonds.

Dehydrogenation and Aromatization to Indole Derivatives

A fundamental transformation of the indoline core is its dehydrogenation, or oxidation, to the corresponding indole. This aromatization is a crucial step in the synthesis of many biologically active compounds. Various methods have been developed to achieve this, ranging from the use of stoichiometric oxidants to more sustainable catalytic systems. scholaris.ca

Catalytic acceptorless dehydrogenation (AD) has emerged as an atom-economical and environmentally benign method for the aromatization of indolines. scholaris.ca This process generates the indole and molecular hydrogen as the only byproduct, avoiding the need for external oxidants. scholaris.ca A variety of transition metal catalysts, particularly those based on ruthenium and cobalt, have been shown to be effective for this transformation. scholaris.canih.gov

The catalytic cycle typically involves the coordination of the indoline to the metal center, followed by a series of steps including N-H and C-H bond activation to eliminate hydrogen gas and generate the aromatic indole.

The table below provides examples of catalysts used for the acceptorless dehydrogenation of the indoline scaffold.

| Catalyst | Substrate | Product | Key Features | Reference |

| Ruthenium-based complexes | Indoline | Indole | Metal-ligand cooperation, high activity | scholaris.ca |

| Core-shell Cobalt Nanoparticles | Primary amines (general) | Imines | Heterogeneous, recyclable, high selectivity | nih.gov |

| Palladium-doped hydrotalcites | Indoline | Indole | Heterogeneous, multifunctional catalyst |

C-H Bond Functionalization Methodologies of Amines and Indolines

Direct C-H bond functionalization has become a powerful tool in organic synthesis for the modification of core structures like indoline without the need for pre-functionalized starting materials. nih.govrsc.org For indolines, C-H functionalization can occur at various positions on both the five-membered and six-membered rings, with the regioselectivity often controlled by the choice of catalyst and directing groups. nih.govthieme-connect.com

Common C-H functionalization reactions applicable to the indoline scaffold include:

Arylation: Introduction of an aryl group.

Alkenylation: Introduction of an alkenyl group.

Alkylation: Introduction of an alkyl group. mdpi.com

The amino group at the C6 position of this compound can also influence the regioselectivity of C-H functionalization reactions on the benzene ring.

Cycloaddition Reactions Involving Indole and Indoline Scaffolds

Cycloaddition reactions are valuable for the construction of complex polycyclic structures from simpler indole and indoline precursors. pageplace.delibretexts.org These reactions involve the formation of a new ring by the concerted or stepwise combination of two or more unsaturated molecules. wikipedia.orgnih.gov

One of the most well-known examples is the Diels-Alder reaction, a [4+2] cycloaddition, where a diene reacts with a dienophile to form a six-membered ring. nih.govyoutube.com Indole derivatives can participate in cycloaddition reactions either as the diene or dienophile component, depending on the substitution pattern and reaction partners. The dearomatization of the indole ring is a key feature of these reactions, leading to the formation of structurally diverse indoline-based scaffolds.

Other types of cycloaddition reactions involving these scaffolds include [2+2], [3+2], and higher-order cycloadditions, each providing access to different ring systems. libretexts.org

Mannich Reactions and Synthetic Utility of Indole-Derived Intermediates

The Mannich reaction is a cornerstone organic transformation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This three-component condensation reaction typically utilizes an amine (primary or secondary), formaldehyde (B43269) (or another non-enolizable aldehyde), and a compound containing an active hydrogen. oarjbp.comoarjbp.comwikipedia.org The resulting product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. byjus.com

The reaction mechanism initiates with the formation of an iminium ion from the reaction between the amine and formaldehyde. adichemistry.comlibretexts.org Subsequently, the active hydrogen compound, which exists in equilibrium with its enol form, acts as a nucleophile and attacks the electrophilic iminium ion. wikipedia.orglibretexts.org This process results in the formation of a new carbon-carbon bond and the final Mannich base. oarjbp.com

While specific examples detailing the direct participation of this compound's active hydrogen at the C7 position in a classical Mannich reaction are not extensively documented, the amino group at the C6 position provides a reactive handle for analogous transformations. Indole itself is a particularly active substrate in Mannich reactions, typically reacting at the C3 position to yield gramine (B1672134) derivatives. gijash.com

A significant synthetic application stemming from the reactivity of aminoindoles is the construction of fused heterocyclic systems. For instance, the amino group can be utilized to build fused pyrimidine (B1678525) rings, leading to the formation of pyrimido[4,5-b]indoles. researchgate.netresearchgate.net These scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net The synthesis of these fused systems often involves a sequence of reactions that may be initiated by a Mannich-type reaction or similar condensation processes where the amino group is a key nucleophile. For example, a one-pot, three-component reaction between an aminopyrimidine, an aldehyde, and a compound like dimedone can proceed through a Mannich-type sequence to form pyrimido[4,5-b]quinolines. nih.gov By analogy, 6-aminoindole (B160974) derivatives can serve as precursors to complex heterocyclic structures like pyrimido[4″,5″:5′,6′] oarjbp.comresearchgate.netresearchgate.nettriazino[3′,4′:3,4] oarjbp.comresearchgate.netresearchgate.nettriazino[5,6-b]indoles. nih.gov

Reactions with Michael Acceptors

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). libretexts.orgmasterorganicchemistry.com When the nucleophile is a nitrogen-based species, such as an amine, the reaction is termed an aza-Michael addition. nih.gov This reaction is a powerful and atom-economical method for forming carbon-nitrogen bonds. jlu.edu.cn

This compound, possessing a primary aromatic amino group, can function as a potent Michael donor. The lone pair of electrons on the nitrogen atom can attack the β-carbon of a Michael acceptor, leading to a 1,4-conjugate addition. nih.gov This reactivity is a general feature of primary and secondary amines. jlu.edu.cn

The reaction is typically catalyzed by either acid or base, although various Lewis acids and organocatalysts have also been developed to promote this transformation under milder conditions. nih.govmdpi.com In the context of this compound, the reaction with a generic Michael acceptor, such as an α,β-unsaturated ester (e.g., ethyl acrylate) or nitrile (e.g., acrylonitrile), would proceed as follows:

Activation of the Michael acceptor by a catalyst may occur.

The nucleophilic amino group of this compound attacks the electrophilic β-carbon of the activated alkene. libretexts.org

A proton transfer step then occurs to neutralize the resulting intermediate, yielding the β-amino carbonyl or β-amino nitrile derivative. masterorganicchemistry.com

Primary amines can potentially undergo a second addition to another molecule of the Michael acceptor, leading to a bis-adduct. mdpi.com However, reaction conditions can often be controlled to favor the formation of the mono-adduct. mdpi.com For example, performing the reaction under solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst has been shown to selectively produce mono-adducts from the reaction of primary amines with acceptors like ethyl acrylate (B77674) and acrylonitrile. mdpi.com The resulting β-amino propionates and propionitriles are valuable synthetic intermediates for the synthesis of pharmaceuticals, including β-amino acids and various heterocyclic compounds. nih.govjlu.edu.cn

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Indolin-6-amine. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of every atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the amine groups. The aromatic region typically displays signals corresponding to the protons on the benzene (B151609) ring. The protons on the saturated five-membered ring (C2 and C3) will appear as triplets in the aliphatic region due to coupling with each other. The amine protons (on the aromatic ring and the indoline (B122111) nitrogen) often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. It shows distinct signals for each carbon atom in the molecule. The carbons of the benzene ring appear in the aromatic region (typically δ 110–150 ppm), with the carbon atom bonded to the amino group (C6) being significantly influenced by its electron-donating nature. The aliphatic carbons of the pyrrolidine (B122466) ring (C2 and C3) resonate at higher fields (typically δ 30–60 ppm). mdpi.com

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for unambiguous assignment of all proton and carbon signals, confirming the indoline structure and the position of the amino substituent at the 6-position. mdpi.comresearchgate.netredalyc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for substituted indolines and related structures. Actual values may vary based on solvent and experimental conditions.)

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|---|

| 1 | NH | ~4.5-5.5 (broad s) | - | Broad Singlet |

| 2 | CH₂ | ~3.0-3.2 | ~45-50 | Triplet |

| 3 | CH₂ | ~3.5-3.7 | ~30-35 | Triplet |

| 3a | C | - | ~125-130 | - |

| 4 | CH | ~6.5-6.7 | ~115-120 | Doublet |

| 5 | CH | ~6.3-6.5 | ~110-115 | Doublet of Doublets |

| 6 | C-NH₂ | - | ~140-145 | - |

| 7 | CH | ~6.9-7.1 | ~120-125 | Doublet |

| 7a | C | - | ~150-155 | - |

| 6-NH₂ | NH₂ | ~3.5-4.5 (broad s) | - | Broad Singlet |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. americanpharmaceuticalreview.comtriprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds. The primary amino group (-NH₂) at the C6 position typically shows two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. The secondary amine (N-H) of the indoline ring exhibits a stretching vibration around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations give rise to characteristic bands in the fingerprint region (1650–600 cm⁻¹). researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weaker in Raman, vibrations of the non-polar aromatic ring system (C=C stretching) typically produce strong signals in the 1600–1400 cm⁻¹ region. nih.gov The symmetric vibrations of the molecule are often more intense in the Raman spectrum, aiding in a complete vibrational analysis. americanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for this compound (Note: Frequencies are based on typical values for related aromatic amines and indoline structures.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Typical Intensity (IR) |

|---|---|---|---|

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3400-3300 | N-H Stretch | Secondary Amine (Indoline NH) | Medium, Broad |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Strong to Medium |

| 1620-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1350-1250 | C-N Stretch | Aromatic Amine | Strong |

| 900-670 | C-H Out-of-plane Bend | Aromatic Ring | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. For this compound (C₈H₁₀N₂), the exact mass is 134.0844 g/mol . spectrabase.com The molecular ion peak [M]⁺ would be observed at m/z 134. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 135 would be prominent.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. libretexts.org The fragmentation of indoline derivatives often involves cleavage of the bonds in the five-membered ring. nih.gov Key fragmentation pathways for this compound would likely include the loss of small molecules or radicals. Alpha-cleavage next to the indoline nitrogen is a common pathway for amines, which could lead to the opening of the heterocyclic ring. libretexts.org The loss of an amino radical (•NH₂) or ethene (C₂H₄) from the pyrrolidine ring are also plausible fragmentation steps. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 134 | [C₈H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₈H₉N₂]⁺ | Loss of H• |

| 118 | [C₈H₈N]⁺ | Loss of NH₂• |

| 106 | [C₇H₈N]⁺ | Loss of HCN from [M-H]⁺ |

| 105 | [C₇H₇N]⁺• | Loss of C₂H₅• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. msu.edu The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the aminobenzene ring fused to the pyrrolidine ring.

The presence of the amino group, a strong auxochrome, on the benzene ring causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline. libretexts.org The spectrum is expected to show intense absorption bands corresponding to π → π* transitions of the aromatic system. researchgate.net A lower intensity band corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen atoms, may also be observed. The exact position of the maximum absorbance (λmax) is sensitive to the solvent polarity, as solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. sci-hub.se Studies on substituted indoles show that the position of the substituent significantly influences the electronic transition energy. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound (Note: λmax values are estimates based on related amino-substituted aromatic systems.)

| Approximate λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~240-260 | π → π | Benzene Ring System |

| ~280-310 | π → π | Conjugated System (Benzene + Amine) |

| ~320-350 | n → π* | Nitrogen lone pairs |

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of this compound, especially in complex mixtures. researchgate.netmespharmacy.org These techniques offer enhanced sensitivity, selectivity, and provide comprehensive information in a single run. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. ajrconline.org HPLC separates this compound from impurities or other components in a sample, and the MS detector provides immediate mass information for the eluting compound, confirming its identity and purity. Tandem MS (LC-MS/MS) can be used to perform fragmentation analysis on the separated peak, providing further structural confirmation. nih.govscientiaricerca.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, or if the compound itself is sufficiently volatile and thermally stable, GC-MS is an excellent tool. The gas chromatograph provides high-resolution separation, and the mass spectrometer identifies the components as they elute. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of complete ¹H and ¹³C NMR spectra of the compound after it has been separated by chromatography. This is particularly valuable for the unambiguous identification of unknown impurities or metabolites of this compound in complex matrices. researchgate.netmespharmacy.org

The use of these hyphenated methods is crucial in pharmaceutical development, metabolite identification, and quality control, enabling rapid and accurate analysis. scientiaricerca.com

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a vital role in the spectroscopic analysis of this compound. researchgate.net These theoretical calculations can predict various spectroscopic properties, which are then compared with experimental data to confirm structural assignments and understand the molecule's behavior. researchgate.net

NMR Prediction: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated that is often in excellent agreement with experimental results, aiding in the definitive assignment of complex spectra. researchgate.net

Vibrational Frequency Calculation: Computational methods are used to calculate the vibrational frequencies and intensities of IR and Raman spectra. researchgate.net The calculated frequencies, when scaled appropriately, typically match the experimental spectra well. Furthermore, Potential Energy Distribution (PED) analysis can be performed to assign specific vibrational modes to the observed spectral bands. researchgate.net

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the λmax and intensity of bands in a UV-Vis spectrum. researchgate.net This helps in assigning the observed absorptions to specific electronic transitions, such as π → π* or n → π*. acs.org

By combining experimental measurements with computational predictions, a more profound and accurate understanding of the structural and electronic properties of this compound can be achieved. spectrabase.com

Computational Chemistry and Theoretical Investigations of Indolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. These methods use the principles of quantum mechanics to model molecular properties, providing detailed information about geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. usd.edu It is particularly effective for predicting the molecular geometry of organic compounds like Indolin-6-amine. DFT calculations, often employing functionals such as B3LYP or M06 combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), can optimize the molecule's geometry to its lowest energy state. researchgate.netresearchgate.net

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. For this compound, DFT would characterize the puckering of the five-membered dihydro-pyrrole ring and the orientation of the exocyclic amino group relative to the benzene (B151609) ring. The electronic structure is also elucidated, providing insights into the distribution of electron density across the molecule, which is crucial for understanding its reactivity. iaea.org Properties such as the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Note: These are typical, illustrative values derived from DFT principles and may vary based on the specific functional and basis set used.)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C(ar)-C(ar) | ~1.39 Å | |

| C(ar)-N(indole) | ~1.38 Å | |

| N(indole)-C(alkane) | ~1.47 Å | |

| C(alkane)-C(alkane) | ~1.54 Å | |

| C(ar)-C(amino) | ~1.40 Å | |

| C(amino)-N(amino) | ~1.39 Å | |

| Bond Angles (°) | ||

| C-N-C (in ring) | ~109° | |

| H-N-H (amino group) | ~112° | |

| Dihedral Angles (°) | ||

| Ring Puckering Angle | Variable |

This compound possesses conformational flexibility, primarily related to the puckering of the non-aromatic five-membered ring and the rotation of the C-N bond of the amino group. Computational conformational analysis can identify the various stable conformers and determine their relative energies. researchgate.net This helps in understanding which shapes the molecule is likely to adopt under different conditions. For instance, studies on similar structures have identified 'gauche' and 'trans' conformers based on the arrangement of side chains relative to a ring structure. uv.es

Furthermore, the potential for tautomerism can be investigated. Tautomers are isomers that readily interconvert, often through the migration of a proton. openstax.org For this compound, amine-imine tautomerism is a theoretical possibility, where a proton shifts from the nitrogen of the amino group to a carbon atom on the aromatic ring, creating an imine. DFT calculations can predict the relative stabilities of these tautomeric forms. iku.edu.tr In most cases, the aromatic amine form is significantly more stable, but the existence and accessibility of the imine tautomer can be crucial for certain reaction mechanisms. The presence of intramolecular hydrogen bonds, for example between the indolinic N-H and the 6-amino group, can also be assessed, as this would significantly influence the molecule's preferred conformation. uv.es

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By simulating reaction processes, it is possible to understand how this compound is synthesized and how it behaves in derivatization reactions.

Any chemical reaction proceeds through a high-energy transition state that connects reactants to products. The structure and energy of this transition state determine the rate and feasibility of the reaction. e3s-conferences.org Computational methods, particularly DFT, are used to locate and characterize the transition state structures for reactions involving this compound. researchgate.net

For example, in a typical derivatization reaction such as the acylation of the 6-amino group, computational analysis can map the entire reaction coordinate. It can model the approach of the acylating agent, the formation of a tetrahedral intermediate, and the final proton transfer, identifying the highest energy point on this path—the transition state. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic barrier. acs.org This analysis can explain stereoselectivity by comparing the energies of different transition states leading to different stereoisomers, such as in reactions involving well-organized, six-membered transition states. e-bookshelf.de

The first step in building such a model is to propose a detailed reaction mechanism. For each individual step (e.g., bond breaking, bond formation, proton transfer), transition state theory is used to calculate the rate constant from the computed activation energy. frontiersin.orgosti.gov This allows for the simulation of complex processes, such as the synthesis of this compound from precursors or its participation in catalytic cycles. By comparing the simulated concentration profiles with experimental data, the proposed mechanism can be validated or refined. mdpi.com This approach can reveal reaction bottlenecks (rate-limiting steps) and predict how changes in reaction conditions will affect product yields and reaction times.

Molecular Orbital Theory and Electronic Properties Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. unizin.org Analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's electronic behavior and reactivity. byjus.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. researchgate.net The spatial distribution of these orbitals in this compound, calculated via methods like DFT, reveals the most reactive sites. For instance, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO may be distributed more across the aromatic system. researchgate.netresearchgate.net

Table 2: Representative Calculated Electronic Properties for this compound (Note: These values are illustrative and depend on the computational method and solvent model used.)

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -5.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 3.0 Debye |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized chemical bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.defaccts.de This technique is particularly effective for quantifying electron delocalization, which arises from interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stability of these interactions is measured by the second-order perturbation energy, E(2). uni-muenchen.detaylorandfrancis.com

For this compound, the most significant charge delocalization effects are expected to involve the lone pair electrons on the two nitrogen atoms and the π-electron system of the benzene ring. Key donor-acceptor interactions would include:

Delocalization from the amine nitrogen (N-amino): The lone pair on the exocyclic amino group (LP(N)) can donate electron density into the antibonding π* orbitals of the aromatic ring (π* C=C). This interaction is characteristic of amino-substituted aromatic systems and contributes significantly to the molecule's electronic properties and resonance stabilization.

Delocalization from the indolinic nitrogen (N-indole): The lone pair on the nitrogen within the five-membered ring (LP(N)) also participates in delocalization into the adjacent aromatic π* orbitals. The extent of this delocalization influences the planarity and aromatic character of the bicyclic system.

Intramolecular Hydrogen Bonding: NBO analysis can also identify weaker interactions, such as potential intramolecular hydrogen bonds between the amino group's hydrogens and the lone pair of the indolinic nitrogen, which would be represented by an interaction between the donor LP(N) and the acceptor σ*(N-H) orbital.

Table 1: Representative Donor-Acceptor Interactions in Aromatic Amines from NBO Analysis This table presents typical interactions and stabilization energies found in related aromatic amine compounds to illustrate the expected NBO results for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |

|---|---|---|---|

| LP (N-amino) | π* (Aromatic C-C) | 5-15 | Resonance; charge delocalization from amino group to ring |

| LP (N-heterocycle) | π* (Aromatic C-C) | 3-10 | Resonance; charge delocalization from heterocyclic N to ring |

| π (Aromatic C-C) | π* (Aromatic C-C) | 15-25 | π-conjugation within the benzene ring |

aE(2) values are representative and vary based on the specific molecule and computational method.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the π-system of the benzene ring, reflecting its electron-donating character. The LUMO is anticipated to be distributed over the aromatic ring and the five-membered ring, representing the areas susceptible to receiving electrons. Computational studies on related molecules like 6-aminobenzimidazole and various indoline-dione derivatives show that amino-group substitution generally raises the HOMO energy without significantly altering the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing reactivity. researchgate.net

Table 2: Calculated FMO Energies and HOMO-LUMO Gap for Structurally Related Compounds This table shows DFT-calculated FMO data for compounds analogous to this compound to provide context.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source Reference |

|---|---|---|---|---|

| 6-Aminobenzimidazole | -6.2056 | -1.2901 | 4.9155 | researchgate.net |

| 5-Chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | -7.045 | -2.435 | 4.61 | crimsonpublishers.com |

Prediction of Molecular Interactions and Reactivity Descriptors

Based on the HOMO and LUMO energies derived from FMO theory, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. rsc.org These descriptors, rooted in conceptual DFT, provide a framework for predicting molecular interactions. nih.govfrontiersin.org

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability. Softer molecules are more reactive. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons, defined as the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their potential roles in chemical reactions as either electrophiles or nucleophiles.

Table 3: Calculated Global Reactivity Descriptors for a Representative Analog Calculations are based on the FMO energies for 6-Aminobenzimidazole from Table 2 as an illustrative example.

| Descriptor | Formula | Calculated Value | Unit |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.74785 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45775 | eV |

| Chemical Softness (S) | 1 / η | 0.40688 | eV-1 |

| Electronegativity (χ) | -μ | 3.74785 | eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.856 | eV |

In Silico Studies of Molecular Properties Relevant to Research Design

In silico (computational) methods are essential in modern research, particularly in drug discovery and materials science, for predicting molecular properties before synthesis. These predictions help to prioritize candidates and reduce experimental costs. Key properties evaluated for compounds like this compound include drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. mdpi.comjapsonline.com

Drug-Likeness: Often assessed using rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. These rules consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADME Properties:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well a compound is absorbed into the bloodstream. mdpi.com

Distribution: Blood-Brain Barrier (BBB) penetration predicts whether a compound can cross into the central nervous system. Plasma protein binding (PPB) affects the amount of free compound available to act on its target. researchgate.net

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is a critical prediction, as inhibition can lead to adverse drug-drug interactions.

Excretion: Properties related to solubility and clearance are evaluated.

Toxicity: Predictions of potential hepatotoxicity (liver toxicity) or carcinogenicity are vital for safety assessment. japsonline.com

Studies on various indole (B1671886) and indoline (B122111) derivatives frequently report these in silico predictions to validate their potential as therapeutic agents. mdpi.comimist.ma

Table 4: Predicted In Silico Properties for Indoline-Based Scaffolds This table summarizes typical ADME and drug-likeness properties reported for various indoline derivatives, illustrating the expected profile for this compound.

| Property | Predicted Value/Range | Significance in Research Design |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule for drug-likeness |

| logP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule; affects solubility and permeability |

| H-bond Donors | < 5 | Adheres to Lipinski's Rule; influences binding and solubility |

| H-bond Acceptors | < 10 | Adheres to Lipinski's Rule; influences binding and solubility |

| Human Intestinal Absorption (HIA) | High (>90%) | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines suitability for CNS or peripheral targets |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of certain drug-drug interactions |

| Hepatotoxicity | Low Probability | Indicates lower risk of liver damage |

Research Applications and Emerging Areas

Indolin-6-amine as a Versatile Synthetic Intermediate

The reactivity of the amino group and the indoline (B122111) core allows for a wide range of chemical transformations, making this compound a sought-after starting material for the synthesis of various organic molecules.

Construction of Complex Heterocyclic Systems

The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.net this compound serves as a key precursor for the elaboration of this core into more complex heterocyclic frameworks. For instance, the amino group can be readily transformed into various functional groups that can then participate in cyclization reactions. These reactions can lead to the formation of fused polycyclic systems, which are common motifs in biologically active compounds. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) involving amine precursors have proven to be a powerful tool for the efficient construction of diverse and complex molecular systems. rsc.org The strategic use of this compound in such reactions can lead to the rapid assembly of novel heterocyclic libraries. For example, post-Ugi cyclization protocols have been developed to construct a variety of heterocyclic compounds, including those with fused five- and six-membered rings. nih.govfrontiersin.org These methods often offer high atom economy and allow for the introduction of significant chemical diversity in a single synthetic operation. nih.gov

The development of novel synthetic methods, such as cascade reactions, further expands the utility of indoline derivatives in building complex heterocycles. researchgate.net These strategies often involve the in-situ generation of reactive intermediates that undergo subsequent cyclizations to afford intricate molecular architectures. researchgate.net

Synthesis of Indole (B1671886) Alkaloid Analogues and Related Nitrogen-Containing Compounds

Indole alkaloids are a large and structurally diverse family of natural products with a wide range of biological activities. rsc.org The indoline core is a common structural feature in many of these alkaloids. researchgate.netarabjchem.org Consequently, this compound and its derivatives are valuable starting materials for the total synthesis and derivatization of these important natural products. arabjchem.orgnih.gov